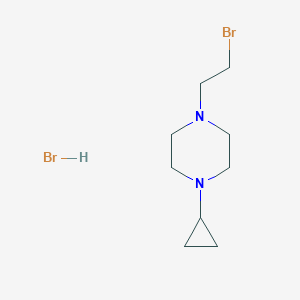
1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide
Descripción general
Descripción
2-Bromoethylamine hydrobromide is a chemical compound used as a reactant in the synthesis of various chemical structures . It’s a solid with a molecular weight of 204.89 .
Synthesis Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines. It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines, and secondary amines via CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines .Molecular Structure Analysis
The linear formula of 2-Bromoethylamine hydrobromide is BrCH2CH2NH2 · HBr .Chemical Reactions Analysis
The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
2-Bromoethylamine hydrobromide is a solid with a melting point of 170-175 °C (lit.) .Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives, including compounds similar to 1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide, have been explored for their therapeutic potential, particularly in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism and have shown a variety of effects related to serotonin receptors, highlighting their significance in pharmaceutical research and clinical application. Notably, their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which possess a broad spectrum of activity on serotonin receptors and other neurotransmitter systems. This metabolic pathway underscores the pharmacological relevance of arylpiperazine derivatives in developing treatments for CNS disorders (S. Caccia, 2007).
N-Phenylpiperazine Compounds in Medicinal Chemistry
N-Phenylpiperazine derivatives, akin to 1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide, have reached late-stage clinical trials for CNS disorders, demonstrating the "druglikeness" of this molecular scaffold. The versatility of the N-phenylpiperazine subunit has been harnessed in medicinal chemistry to yield new classes of compounds with therapeutic applications beyond CNS structures, suggesting an underutilization of this scaffold in current research. This area presents a promising avenue for diversifying the application and utility of N-phenylpiperazine derivatives across various therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Bromocriptine: A Dopamine Agonist for Type 2 Diabetes
Bromocriptine, a dopamine agonist and not directly related but sharing pharmacological principles with compounds like 1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide, has been identified as a novel treatment for type 2 diabetes. This reflects the growing interest in targeting the central nervous system to manage peripheral metabolic disorders. Bromocriptine's unique mechanism of action, involving a central target in the brain, points to the importance of neurotransmitter systems in regulating metabolic functions. This suggests potential for compounds acting on similar pathways to address metabolic conditions (R. Scranton, A. Cincotta, 2010).
1,2,3-Triazoles in Drug Discovery
1,2,3-Triazoles, including structures that could be related to 1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide through synthetic routes, play a significant role in drug discovery, showcasing their versatility across various fields such as bioconjugation, pharmaceutical chemistry, and material science. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles emphasizes the importance of these heterocyclic compounds in developing new therapeutic agents. The broad spectrum of biological activities associated with 1,2,3-triazoles underlines their potential in generating novel drugs with diverse pharmacological actions (C. Kaushik et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-cyclopropylpiperazine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2.BrH/c10-3-4-11-5-7-12(8-6-11)9-1-2-9;/h9H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERKBQMWANOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-cyclopropylpiperazine hydrobromide | |
CAS RN |
1803607-91-1 | |
| Record name | Piperazine, 1-(2-bromoethyl)-4-cyclopropyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





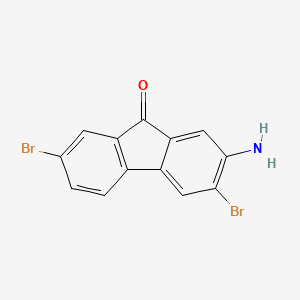

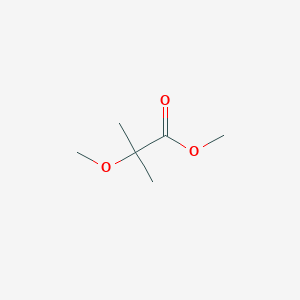
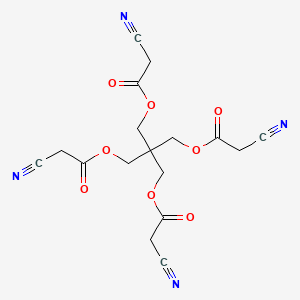
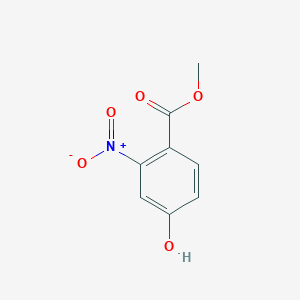
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3048665.png)
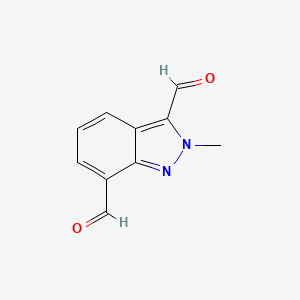
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3048667.png)



![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)